molecular formula C11H9NO3 B1526742 5-Benzylisoxazole-3-carboxylic acid CAS No. 1621018-32-3

5-Benzylisoxazole-3-carboxylic acid

Cat. No. B1526742
M. Wt: 203.19 g/mol
InChI Key: MQTGSIQQEKYWMR-UHFFFAOYSA-N
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Description

5-Benzylisoxazole-3-carboxylic acid is an organic compound containing isoxazole and carboxylic acid functional groups . It has a molecular weight of 203.2 g/mol .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as 5-Benzylisoxazole-3-carboxylic acid, often involves metal-free synthetic routes . These methods are eco-friendly and have been gaining popularity in recent years .


Molecular Structure Analysis

The molecular formula of 5-Benzylisoxazole-3-carboxylic acid is C11H9NO3 . It contains a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Physical And Chemical Properties Analysis

5-Benzylisoxazole-3-carboxylic acid is a powder at room temperature . It has a melting point of 127-130°C .

Scientific Research Applications

Synthesis and Functionalization

5-Benzylisoxazole-3-carboxylic acid and its derivatives are involved in various synthesis and functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamide via reaction with 2,3-diaminopyridine, leading to the formation of imidazo[4,5-b] pyridine derivatives, crucial in synthetic chemistry (Yıldırım, Kandemirli & Demir, 2005). Similarly, vibrational and electronic studies of 5-benzimidazole carboxylic acid provided insights into its structural and electronic characteristics, significant for the design of bioactive molecules (Arjunan, Raj, Mythili & Mohan, 2013).

Pharmacological Activity

Several derivatives of 5-Benzylisoxazole-3-carboxylic acid demonstrate significant pharmacological potential. For instance, a study on the synthesis of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids revealed their potential as antifungal agents, with some compounds showing high activity against various bacteria and fungi (Nikalje, Ghodke, Khan & Sangshetti, 2015). Similarly, derivatives like 5-arylisoxazole-3-carboxylic acids were found to be effective in generating antitumor compounds through cascade transformations (Potkin et al., 2014).

Synthesis of Heterocyclic Compounds

5-Benzylisoxazole-3-carboxylic acid derivatives are also key in synthesizing various heterocyclic compounds. The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives, for example, was achieved through controlled isoxazole-azirine-isoxazole/oxazole isomerization, demonstrating the compound’s versatility in organic synthesis (Serebryannikova, Galenko, Novikov & Khlebnikov, 2019).

Optical and Electronic Properties

Research on the optical and electronic properties of 5-Benzylisoxazole-3-carboxylic acid derivatives has been conducted. For example, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were studied for their nonlinearity in optical properties, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Safety And Hazards

The compound is classified as harmful if swallowed, very toxic to aquatic life, and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and washing skin thoroughly after handling .

Future Directions

The field of drug discovery continues to explore new eco-friendly synthetic strategies for isoxazole derivatives . The aim is to expand the available drug-like chemical space, which can bind to biological targets based on their chemical diversity .

properties

IUPAC Name

5-benzyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)10-7-9(15-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTGSIQQEKYWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylisoxazole-3-carboxylic acid

CAS RN

1621018-32-3
Record name 5-benzyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Harris, BW King, D Bandyopadhyay… - Journal of medicinal …, 2016 - ACS Publications
… HATU (0.042 g, 0.11 mmol) was added in one portion to a solution of 5-benzylisoxazole-3-carboxylic acid (0.024 g, 0.12 mmol) and DIPEA (0.048 mL, 0.274 mmol) in DMSO (0.75 mL). …
Number of citations: 231 pubs.acs.org
PA Harris, SB Berger, JU Jeong, R Nagilla… - 2017 - ACS Publications
… was deprotected and coupled with 5-benzylisoxazole-3-carboxylic acid. The synthesis of the … subsequent deprotection and coupling with 5-benzylisoxazole-3-carboxylic acid yielded 20. …
Number of citations: 383 pubs.acs.org

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